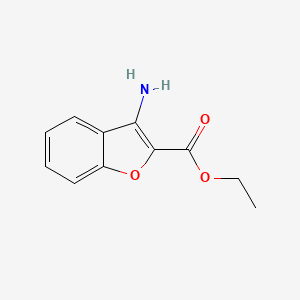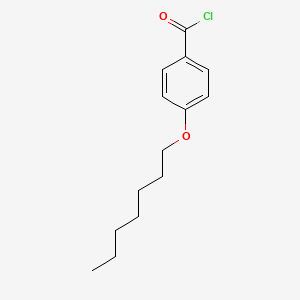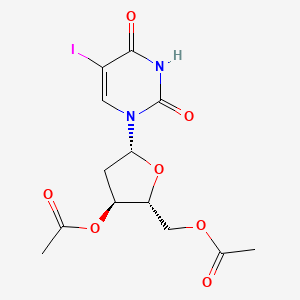
2'-Deoxy-5-iodouridine 3',5'-diacetate
Übersicht
Beschreibung
- 2’-Deoxy-5-iodouridine 3’,5’-diacetate , also known as IdU , is an analogue of thymidine with an iodine atom at the 5 position of the pyrimidine ring.
- Structurally similar to thymidine, it is a nucleoside analogue.
Synthesis Analysis
- The synthesis of this compound involves acetylating the hydroxyl groups at the 3’ and 5’ positions of 2’-deoxy-5-iodouridine.
Molecular Structure Analysis
- The molecular formula is C~9~H~11~IN~2~O~5~ with a molecular weight of 354.1 g/mol .
- The compound has a melting point of 194.00°C .
Chemical Reactions Analysis
- 5-Iodo-2’-deoxyuridine prevents in vitro DNA viral replication, particularly in herpesviruses and poxviruses.
- It may possess teratogenic, tumor-promoting, mutagenic, and immunosuppressive properties.
Physical And Chemical Properties Analysis
- Melting Point : 194.00°C
- Density : 2.27±0.1 g/cm³ (predicted)
- Solubility : Soluble in water
Wissenschaftliche Forschungsanwendungen
Antiviral Research
5-Iodo-2’-deoxyuridine has been found to have antiviral activity against vaccinia virus (orthopoxviruses) . The compound works by preventing in vitro DNA viral replication .
Cancer Studies
5-Iodo-2’-deoxyuridine is used as a radiosensitizer in human cancer studies . A radiosensitizer is a drug that makes tumor cells more sensitive to radiation therapy.
Molecular Combing Assay or DNA Fiber Assay
5-Iodo-2’-deoxyuridine has been used in molecular combing assay or DNA fiber assay . This technique is used to analyze the replication, transcription, and damage repair of DNA at the single molecule level.
Antiviral Agents
3’,5’-Di-O-acetyl-2’-deoxy-5-iodouridine is an indispensable ingredient in antiviral agents . It has been proven to show efficacy in combating an array of viral infections . By selectively hampering viral RNA synthesis, it can successfully thwart viral replication .
DNA Labeling
5-Iodo-2’-deoxyuridine is often used in DNA labeling experiments . It gets incorporated into DNA during replication, and the incorporated iodine can then be detected using various methods, allowing researchers to track the DNA.
Cell Proliferation Studies
5-Iodo-2’-deoxyuridine is used in cell proliferation studies . It is incorporated into the DNA of proliferating cells, and can then be detected, allowing researchers to determine the rate of cell proliferation.
Antiviral Agents
3’,5’-Di-O-acetyl-2’-deoxy-5-iodouridine is an indispensable ingredient in antiviral agents . It has been proven to show efficacy in combating an array of viral infections . By selectively hampering viral RNA synthesis, it can successfully thwart viral replication .
DNA Labeling
5-Iodo-2’-deoxyuridine is often used in DNA labeling experiments . It gets incorporated into DNA during replication, and the incorporated iodine can then be detected using various methods, allowing researchers to track the DNA.
Cell Proliferation Studies
5-Iodo-2’-deoxyuridine is used in cell proliferation studies . It is incorporated into the DNA of proliferating cells, and can then be detected, allowing researchers to determine the rate of cell proliferation.
Safety And Hazards
- For research use only; not for human or veterinary use.
- No hazardous surcharge or packaging charge associated with this product.
Zukünftige Richtungen
- Further research could explore its potential applications in antiviral therapies and cancer studies.
Remember that this analysis is based on available information, and further studies may provide additional insights. If you need more details, feel free to ask! 🌟
Eigenschaften
IUPAC Name |
[(2R,3S,5R)-3-acetyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IN2O7/c1-6(17)21-5-10-9(22-7(2)18)3-11(23-10)16-4-8(14)12(19)15-13(16)20/h4,9-11H,3,5H2,1-2H3,(H,15,19,20)/t9-,10+,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDYIZDWXVFTQG-HBNTYKKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)I)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)I)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Deoxy-5-iodouridine 3',5'-diacetate | |
CAS RN |
1956-30-5 | |
| Record name | Uridine, 2′-deoxy-5-iodo-, 3′,5′-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Deoxy-5-iodouridine 3',5'-diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001956305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-deoxy-5-iodouridine 3',5'-diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






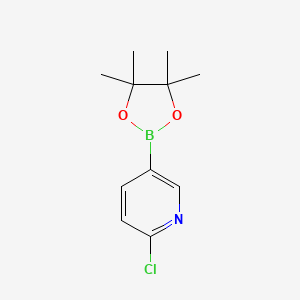
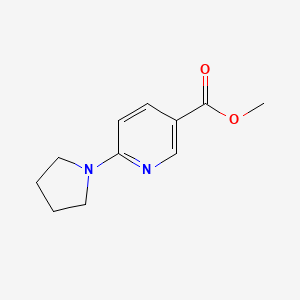
![Ethyl 3-amino-4-methoxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1586028.png)
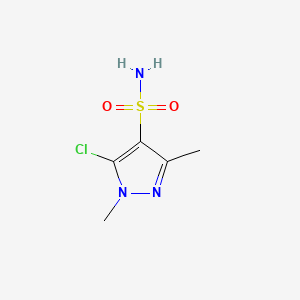
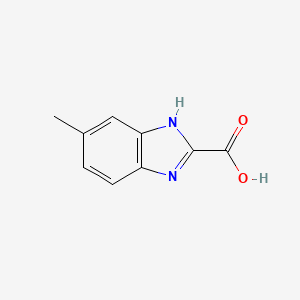
![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B1586033.png)
